Ethyl 4-amino-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-amino-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
The synthesis of Ethyl 4-amino-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 3-nitrobenzaldehyde with thiourea and ethyl acetoacetate under acidic conditions to form the thiazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 4-amino-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino and nitro groups on the aromatic ring can participate in electrophilic and nucleophilic substitution reactions, respectively. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Medicine: Due to its potential biological activity, it is being investigated for its use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism by which Ethyl 4-amino-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate exerts its effects is primarily through its interaction with biological molecules. The compound can bind to specific enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-amino-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for human health.
Sulfonamide antibiotics: Synthetic thiazole derivatives used as antimicrobial agents. The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential biological activity compared to other thiazole derivatives.
Properties
IUPAC Name |
ethyl 4-amino-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S2/c1-2-19-11(16)9-10(13)14(12(20)21-9)7-4-3-5-8(6-7)15(17)18/h3-6H,2,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQPBBHFYZDISA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C2=CC(=CC=C2)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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